3-Glucosido-chenodeoxycholic acid

bile acid conjugation positional isomer mass spectrometry

3-Glucosido-chenodeoxycholic acid (3-Glc-CDCA; CAS 139026-50-9) is a β-D-glucoside conjugate of the primary bile acid chenodeoxycholic acid (CDCA), formed by formal condensation of β-D-glucose with the 3α-hydroxy group of CDCA. It is an endogenous human metabolite generated via a sugar nucleotide-independent glucosyltransferase pathway that is mechanistically distinct from classical UDP-glucuronosyltransferase-mediated conjugation.

Molecular Formula C30H50O9
Molecular Weight 554.7 g/mol
CAS No. 139026-50-9
Cat. No. B142602
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Glucosido-chenodeoxycholic acid
CAS139026-50-9
Synonyms3-Glc-chenodeoxycholic acid
3-glucosido-chenodeoxycholic acid
Molecular FormulaC30H50O9
Molecular Weight554.7 g/mol
Structural Identifiers
SMILESCC(CCC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)OC5C(C(C(C(O5)CO)O)O)O)C)O)C
InChIInChI=1S/C30H50O9/c1-15(4-7-23(33)34)18-5-6-19-24-20(9-11-30(18,19)3)29(2)10-8-17(12-16(29)13-21(24)32)38-28-27(37)26(36)25(35)22(14-31)39-28/h15-22,24-28,31-32,35-37H,4-14H2,1-3H3,(H,33,34)/t15-,16+,17-,18-,19+,20+,21+,22-,24+,25-,26+,27-,28-,29+,30-/m1/s1
InChIKeyQRLIJDGVRXVHQD-CYIRBYAUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Glucosido-chenodeoxycholic Acid (CAS 139026-50-9): A Defined Bile Acid 3-O-β-D-Glucoside Metabolite Standard for Conjugation Pathway Analysis


3-Glucosido-chenodeoxycholic acid (3-Glc-CDCA; CAS 139026-50-9) is a β-D-glucoside conjugate of the primary bile acid chenodeoxycholic acid (CDCA), formed by formal condensation of β-D-glucose with the 3α-hydroxy group of CDCA [1]. It is an endogenous human metabolite generated via a sugar nucleotide-independent glucosyltransferase pathway that is mechanistically distinct from classical UDP-glucuronosyltransferase-mediated conjugation [2]. The compound serves as a reference standard for identification and quantification of bile acid glucosides in biological matrices and as a defined physiological substrate for human liver microsomal β-glucosidase.

Why Chenodeoxycholic Acid or Glycine/Taurine Conjugates Cannot Substitute for 3-Glucosido-chenodeoxycholic Acid in Conjugation Pathway Studies


Bile acid conjugation type and position fundamentally determine metabolic fate, enzyme recognition, and analytical detection. 3-Glucosido-CDCA is glucosidated at the C-3 position, whereas glycine- and taurine-conjugated CDCA are amidated at C-24, and N-acetylglucosaminidation selectively targets the 7β-hydroxy position [1]. These structural differences result in distinct enzyme substrate specificities: human liver microsomal β-glucosidase hydrolyzes 3-glucosido-CDCA with a Km of 6.2 μM but shows no detectable activity toward 6β-glucosido-hyodeoxycholic acid or glucocerebroside [2]. Consequently, substituting 3-Glc-CDCA with unconjugated CDCA, glyco-CDCA (GCDCA), tauro-CDCA (TCDCA), or CDCA-glucuronide would yield incorrect metabolic fate predictions and invalid quantitative results in glucoside-specific assays. The compound is not interchangeable with any other CDCA derivative for applications requiring glucoside-specific detection or enzyme kinetic measurements.

Quantitative Differentiation Evidence for 3-Glucosido-chenodeoxycholic Acid (CAS 139026-50-9) vs. Closest Analogs


Position-Specific Conjugation: C-3 Glucosidation vs. C-7 N-Acetylglucosaminidation Defines Analytical Selectivity

Glucose conjugation of CDCA occurs exclusively at the C-3 position, whereas N-acetylglucosaminidation selectively targets the 7β-hydroxy position of 7β-hydroxylated bile acids including CDCA. This positional specificity was confirmed by periodate and chromic acid oxidation followed by fast atom bombardment mass spectrometry with collision-induced dissociation [1]. The two conjugation types are mutually exclusive in their positional selectivity, meaning that 3-glucosido-CDCA and 7-N-acetylglucosaminide-CDCA are structurally distinct conjugates requiring separate, isomerically pure analytical standards for unambiguous identification in biological samples.

bile acid conjugation positional isomer mass spectrometry biomarker selectivity

Differential Substrate Affinity for Human Liver β-Glucosidase: 3-Glucosido-CDCA (Km 6.2 μM) vs. 3-Glucosido-Lithocholic Acid (Km 1.7 μM)

The purified human liver microsomal β-glucosidase exhibits markedly different substrate affinities for structurally related 3-glucosido-bile acids. The Km for 3β-D-glucosido-chenodeoxycholic acid is 6.2 μM, compared to 1.7 μM for 3β-D-glucosido-lithocholic acid, representing a 3.6-fold difference in enzyme affinity [1]. The relative reaction rates for these substrates were approximately 6:3 (lithocholic:chenodeoxycholic glucoside). Additionally, no activity was detectable toward 6β-D-glucosido-hyodeoxycholic acid, demonstrating that both the bile acid nucleus and the position of glucosidation determine substrate recognition.

enzyme kinetics β-glucosidase substrate specificity drug metabolism

Dominance in Cholestatic Urinary Glucoside Profile: CDCA Glucoside Constitutes Major Fraction (~90%) vs. Trihydroxy Glucoside (5%)

In patients with extrahepatic cholestasis caused by carcinoma of the head of the pancreas, the primary bile acid derivatives—cholic and chenodeoxycholic acid glucosides—together accounted for approximately 90% of total urinary bile acid glucoside excretion, whereas the trihydroxy bile acid glucoside (of still-unknown hydroxyl positions) decreased to only 5% of total glucoside excretion [1]. This represents an approximately 18-fold enrichment of the primary (di-OH) bile acid glucosides relative to the tri-OH glucoside species under pathological conditions. In healthy controls, the trihydroxy glucoside dominated at 65% of total, indicating a dramatic disease-dependent shift in glucoside conjugation profile.

cholestasis urinary biomarker bile acid profiling glucoside conjugation

Pathway Exclusivity: Sugar Nucleotide-Independent Glucosylation vs. UDP-Glucuronosyltransferase-Mediated Glucuronidation

The biosynthesis of 3-glucosido-CDCA is catalyzed by a sugar nucleotide-independent glucosyltransferase that utilizes dolichyl phosphoglucose as the natural glucose donor and does not accept UDP-glucose as a substrate [1]. This enzyme is entirely distinct from UDP-glucuronosyltransferases (UGTs) that conjugate CDCA with glucuronic acid using UDP-glucuronic acid. In extrahepatic cholestasis, total urinary bile acid glucoside excretion (0.52 ± 0.13 μmol/24 hr) is significantly lower than glucuronide excretion (1.53 ± 0.13 μmol/24 hr; p < 0.001), demonstrating that these two glycosidic conjugation pathways respond differentially to cholestatic disease [2].

conjugation pathway drug-metabolizing enzyme glucosyltransferase metabolic differentiation

Defined Synthetic Route via Koenigs-Knorr Condensation Enables Production of Stereochemically Authentic 3-β-D-Glucoside Standard

3-Glucosido-CDCA is synthesized via stereoselective β-D-glucosidation at C-3 using the Koenigs-Knorr condensation reaction of 3α-hydroxylated CDCA methyl (or p-nitrophenyl) ester with 1α-bromo-1-deoxy-2,3,4,6-tetra-O-acetyl-D-glucopyranose in the presence of cadmium carbonate in refluxing benzene, followed by simultaneous alkaline hydrolysis of all hydroxyl-protecting and ester groups in both sugar and aglycone moieties [1]. This defined synthetic route ensures the correct β-anomeric configuration at the glucosidic bond, which is an absolute prerequisite for biological recognition—the human microsomal β-glucosidase specifically hydrolyzes the β-D-glucoside and shows no activity toward α-D-glucosides [2].

chemical synthesis reference standard Koenigs-Knorr reaction stereochemical purity

Research and Industrial Application Scenarios for 3-Glucosido-chenodeoxycholic Acid (CAS 139026-50-9)


Authentic Reference Standard for UPLC-MS/MS Quantification of Bile Acid Glucosides in Cholestasis Biomarker Studies

3-Glucosido-CDCA serves as the primary calibration standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods targeting bile acid glucosides in human urine and plasma. Given that CDCA and cholic acid glucosides together constitute ~90% of total urinary bile acid glucoside excretion in extrahepatic cholestasis—compared to only 5% for the trihydroxy glucoside [1]—accurate quantification of these dominant disease-state metabolites requires an authentic 3-glucosido-CDCA reference material with defined purity and β-anomeric configuration. Clinical laboratories developing cholestasis biomarker panels must include this standard to ensure method accuracy for the pathologically most abundant glucoside species.

Defined Physiological Substrate for Human Liver Microsomal β-Glucosidase Activity Assays in Drug Metabolism Research

The purified human liver microsomal β-glucosidase exhibits a Km of 6.2 μM for 3-glucosido-CDCA, compared to 1.7 μM for 3-glucosido-lithocholic acid and 210 μM for the synthetic substrate 4-methylumbelliferyl-β-D-glucoside [2]. Pharmaceutical researchers investigating drug-induced modulation of bile acid glucoside hydrolysis can use 3-glucosido-CDCA as a pathway-selective, physiological substrate that yields kinetically distinct parameters from the related lithocholic acid glucoside. Critically, this enzyme shows no cross-reactivity with lysosomal glucocerebrosidase, enabling specific measurement of microsomal β-glucosidase activity in complex tissue preparations [2].

Metabolic Pathway Differentiation Probe for Distinguishing Glucosidation from Glucuronidation in Hepatotoxicity Screening

3-Glucosido-CDCA is indispensable as a pathway-specific metabolite standard for differentiating the sugar nucleotide-independent glucosidation pathway from the UDP-glucuronosyltransferase (UGT)-dependent glucuronidation pathway. These two conjugation routes are catalyzed by entirely distinct enzyme systems—dolichyl phosphoglucose-dependent glucosyltransferase vs. UDP-glucuronic acid-dependent UGTs [3]—and their urinary outputs differ by ~2.9-fold in cholestasis (0.52 vs. 1.53 μmol/24 hr, p < 0.001) [1]. The use of 3-glucosido-CDCA as a substrate or analytical calibrator enables unambiguous assessment of glucoside-specific metabolic flux, which is critical in hepatotoxicity screening where differential upregulation of glucosidation vs. glucuronidation may serve as a mechanistic biomarker of liver injury.

Synthetic Intermediate for Double-Conjugate Bile Acid Metabolite Standards (3-Glucoside-24-Glycine/Taurine Conjugates)

The established Koenigs-Knorr synthetic route for 3-glucosido-CDCA [4] provides a platform for generating double-conjugate metabolites—namely 3-glucosido-24-glycine-CDCA and 3-glucosido-24-taurine-CDCA—that have been identified as endogenous human urinary metabolites via GC-MS analysis of methyl ester trimethylsilyl ether derivatives [5]. These double conjugates are required as analytical standards for comprehensive bile acid profiling in metabolic disorders but are not widely available as single commercial entities. Laboratories synthesizing these advanced metabolite standards in-house can use 3-glucosido-CDCA as the key synthetic precursor, leveraging the C-24 p-nitrophenyl ester activation method described by Iida et al. [4] for subsequent glycine or taurine amidation.

Quote Request

Request a Quote for 3-Glucosido-chenodeoxycholic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.